(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a benzofuran moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives have been widely explored in the pharmaceutical industry and academics . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and are resistant to various enzymes .
Mode of Action
1,2,3-triazoles are known to interact with a variety of enzymes and receptors in the biological system . They have the ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . These activities suggest that they may affect a variety of biochemical pathways.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties can enhance their aptitude and solubility to interact with biomolecular targets as well as their stability to metabolic degradation .
Result of Action
1,2,3-triazoles and their derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . For example, one of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range .
Action Environment
The chemical stability of 1,2,3-triazoles suggests that they may be resistant to various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a reductive amination reaction involving a suitable aldehyde and an amine.
Benzofuran Moiety Attachment: The benzofuran ring can be synthesized through a cyclization reaction of a phenol derivative with an appropriate alkyne or alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)ethanone: A compound with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-7-5-12(10-18)19-8-6-16-17-19/h1-4,6,8-9,12H,5,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAURZZGJHHMNRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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